molecular formula C13H13N3O B3186783 Picolinic acid, 2-benzylhydrazide CAS No. 13045-62-0

Picolinic acid, 2-benzylhydrazide

Cat. No.: B3186783
CAS No.: 13045-62-0
M. Wt: 227.26 g/mol
InChI Key: MAUBFEHMBSQXMM-UHFFFAOYSA-N
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Description

Picolinic acid, 2-benzylhydrazide (CAS: 13045-62-0) is a hydrazide derivative of picolinic acid (pyridine-2-carboxylic acid). Its molecular formula is C₁₃H₁₃N₃O, with a molecular weight of 227.267 g/mol . Structurally, it consists of a picolinic acid backbone substituted at the carboxylic acid position with a benzylhydrazide group (-NH-NH-CH₂-C₆H₅). This compound is also known by synonyms such as N′-benzylpyridine-2-carbohydrazide and 2-(benzylhydrazinyl)pyridine-1-ium-1-carboxylate .

Picolinic acid derivatives are recognized for their chelating properties, enabling interactions with metal ions through nitrogen and oxygen atoms .

Properties

CAS No.

13045-62-0

Molecular Formula

C13H13N3O

Molecular Weight

227.26 g/mol

IUPAC Name

N'-benzylpyridine-2-carbohydrazide

InChI

InChI=1S/C13H13N3O/c17-13(12-8-4-5-9-14-12)16-15-10-11-6-2-1-3-7-11/h1-9,15H,10H2,(H,16,17)

InChI Key

MAUBFEHMBSQXMM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNNC(=O)C2=CC=CC=N2

Canonical SMILES

C1=CC=C(C=C1)CNNC(=O)C2=CC=CC=N2

Other CAS No.

13045-62-0

Origin of Product

United States

Comparison with Similar Compounds

Picolinic Acid, 4-Chloro-, Hydrazide

  • Molecular Formula : C₆H₄ClN₃O₂ (exact structure unspecified in evidence).
  • Key Features : Substituted with a chlorine atom at the 4-position of the pyridine ring, altering electronic properties and steric effects compared to the unsubstituted picolinic acid backbone .
  • Applications: Limited data, but chlorinated analogs often exhibit enhanced stability and modified bioactivity due to electronegative substituents .

Isocarboxazid (Antidepressant)

  • Structure : e-Methyl-S-isoxazolecarboxylic acid 2-benzylhydrazide.
  • Key Features : Replaces the pyridine ring with an isoxazole ring, retaining the benzylhydrazide group.
  • Applications: Clinically used as a monoamine oxidase inhibitor (MAOI) for treating depression. The isoxazole ring enhances CNS penetration, unlike picolinic acid derivatives, which may prioritize metal chelation .

5-(Trifluoromethyl)Picolinic Acid

  • Structure : Pyridine-2-carboxylic acid with a trifluoromethyl (-CF₃) group at the 5-position.
  • Key Features : The electron-withdrawing -CF₃ group increases acidity and enhances chelation strength toward transition metals (e.g., Ni²⁺, Co²⁺). This compound forms stable complexes used in materials science (e.g., OLEDs) and biochemistry .
  • Contrast : Unlike 2-benzylhydrazide, this derivative lacks the hydrazide functional group, focusing instead on supramolecular interactions via the carboxylic acid .

2-Hydrazinobenzoic Acid Hydrochloride

  • Molecular Formula : C₇H₈ClN₃O₂.
  • Key Features: A benzoic acid derivative with a hydrazine group at the 2-position.
  • Applications : Used in synthetic chemistry for coupling reactions; biological activity less documented compared to picolinic acid derivatives .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents Primary Applications
Picolinic acid, 2-benzylhydrazide C₁₃H₁₃N₃O 227.267 13045-62-0 Benzylhydrazide Chelation, potential pharma
Picolinic acid, 4-chloro-, hydrazide C₆H₄ClN₃O₂ ~185.57 (estimated) Not provided 4-Cl, hydrazide Research (stability/bioactivity)
Isocarboxazid C₁₂H₁₃N₃O₂ 231.25 59-63-2 Isoxazole, benzylhydrazide Antidepressant (MAOI)
5-(Trifluoromethyl)picolinic acid C₇H₄F₃NO₂ 205.11 Not provided 5-CF₃ Metal complexes, OLEDs
2-Hydrazinobenzoic acid HCl C₇H₈ClN₃O₂ 201.61 52356-01-1 2-Hydrazine, HCl salt Synthetic intermediate

Research Findings and Functional Differences

  • Chelation Capacity: this compound binds metals via pyridine nitrogen and hydrazide oxygen/nitrogen, similar to 5-(trifluoromethyl)picolinic acid but with altered steric demands . 2-Hydrazinobenzoic acid lacks pyridine’s Lewis basicity, reducing metal affinity compared to picolinic derivatives .
  • Biological Activity :

    • Isocarboxazid’s antidepressant action contrasts with picolinic acid derivatives, which are less studied for CNS effects but show promise in antimicrobial contexts .
    • Hydrazide groups generally confer reactivity toward carbonyl-containing biomolecules, suggesting protease inhibition or DNA interaction .
  • Stability and Reactivity :

    • Chlorinated and fluorinated derivatives (e.g., 4-Cl, 5-CF₃) exhibit enhanced metabolic stability and electronic modulation, impacting drug design and material science .

Q & A

Q. What are the recommended safety protocols for handling picolinic acid derivatives in laboratory settings?

Picolinic acid and its derivatives, such as 2-benzylhydrazide, require stringent safety measures due to acute oral toxicity (LD₅₀: 750 mg/kg in mice), skin corrosion, and severe eye damage . Key protocols include:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and sealed goggles. Use respiratory protection (e.g., N95 masks) during powder handling .
  • Storage: Store in a ventilated, cool area away from oxidizers, acids, and bases. Use inert gas purging for moisture-sensitive derivatives .
  • Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .

Q. What synthetic routes are commonly employed to prepare 2-benzylhydrazide derivatives of picolinic acid?

A typical synthesis involves:

Acyl Chloride Formation: React picolinic acid with thionyl chloride (SOCl₂) to generate 2-picolinoyl chloride.

Hydrazide Coupling: Treat the acyl chloride with benzylhydrazine in anhydrous tetrahydrofuran (THF) under nitrogen .

Purification: Crystallize the product using ethanol/water mixtures and confirm purity via HPLC (>98%) .
Optimization Tip: Adjust reaction time (4–12 hours) and solvent polarity (e.g., DMF vs. THF) to improve yields (60–85%) .

Q. How can researchers validate the structural integrity of synthesized 2-benzylhydrazide compounds?

Use a combination of analytical techniques:

  • Spectroscopy: IR (amide C=O stretch at ~1650 cm⁻¹), ¹H NMR (benzyl protons at δ 7.2–7.4 ppm), and GC-MS (molecular ion peak matching theoretical mass) .
  • Chromatography: Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity .

Advanced Research Questions

Q. What experimental designs are effective for studying the antiviral mechanisms of picolinic acid derivatives?

Key approaches include:

  • In Vitro Viral Inhibition Assays: Use Vero E6 cells infected with SARS-CoV-2 or influenza A. Measure viral load reduction via qPCR after 48-hour treatment with picolinic acid (IC₅₀: 10–50 µM) .
  • Metal Chelation Studies: Pre-incubate derivatives with Zn²⁺/Fe³⁺ and assess chelation efficacy via UV-Vis spectroscopy (λ = 280 nm shift) .
  • Controls: Include untreated cells and kynurenine (a non-chelating tryptophan metabolite) as negative controls .

Q. How does picolinic acid modulate immune responses, and what assays are used to evaluate this?

Picolinic acid induces T-cell anergy (proliferation suppression without cytotoxicity) . Methodological steps:

T-Cell Isolation: Purify CD4⁺ T cells from murine splenocytes using magnetic beads.

Treatment: Expose cells to picolinic acid (100–500 µM) for 72 hours.

Assessment:

  • Proliferation: ³H-thymidine incorporation.
  • Anergy Markers: Flow cytometry for CTLA-4 and PD-1 upregulation .

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of picolinic acid derivatives?

Focus on substituent effects:

  • Electron-Withdrawing Groups (e.g., -NO₂): Enhance metal chelation but may reduce solubility.
  • Lipophilic Chains (e.g., isopentyl): Improve blood-brain barrier penetration (logP > 2.5) .
    Example SAR Table:
DerivativeSubstituent PositionBioactivity (IC₅₀, µM)LogP
2-Benzylhydrazide212.3 ± 1.51.8
5-Isopentyl58.9 ± 0.92.6
Data adapted from .

Q. What strategies resolve contradictions in reported toxicological data for picolinic acid derivatives?

Address discrepancies via:

  • Dose-Response Curves: Test acute (24-hour) vs. chronic (7-day) exposure in human cell lines (e.g., HEK293).
  • Metabolite Analysis: Use LC-MS to quantify picolinic acid vs. kynurenine ratios, as competing pathways may explain variability .

Methodological Best Practices

  • Experimental Reproducibility: Follow protocols from peer-reviewed syntheses (e.g., thionyl chloride acylations ) and document reaction conditions (solvent, temperature, catalyst) meticulously.
  • Data Validation: Cross-reference spectral data with published databases (e.g., NIST Chemistry WebBook) and report purity thresholds (e.g., HPLC ≥ 95%) .

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